2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.
Coupling of the Pyridine and Azetidine Rings: This step involves the formation of an ether linkage between the pyridine and azetidine rings, typically using nucleophilic substitution reactions.
Final Coupling with the Benzo[d][1,3]dioxole Derivative: The final step involves coupling the benzo[d][1,3]dioxole derivative with the pyridine-azetidine intermediate, often using carbonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring or the azetidine ring.
Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzo[d][1,3]dioxole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Material Science: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)ethanone: A simpler analog without the azetidine and pyridine rings.
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)ethanone: Lacking the benzo[d][1,3]dioxole ring.
2-(Benzo[d][1,3]dioxol-5-yl)-1-azetidin-1-yl)ethanone: Without the pyridine ring.
Uniqueness
The uniqueness of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone lies in its combination of multiple functional groups and rings, which can confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(7-12-3-4-15-16(6-12)22-11-21-15)19-9-14(10-19)23-13-2-1-5-18-8-13/h1-6,8,14H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJCQDEVQUGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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